(3R)-3-Amino-3-(5-chloro(2-thienyl))propan-1-OL

Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

(3R)-3-Amino-3-(5-chloro(2-thienyl))propan-1-OL (CAS 1213557-59-5) is a chiral γ-amino alcohol featuring a 5-chlorothiophene ring. This compound belongs to the 3-amino-3-arylpropan-1-ol class, a scaffold recognized as a key intermediate in the synthesis of pharmacologically active compounds, particularly monoamine reuptake inhibitors.

Molecular Formula C7H10ClNOS
Molecular Weight 191.68 g/mol
Cat. No. B13257198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Amino-3-(5-chloro(2-thienyl))propan-1-OL
Molecular FormulaC7H10ClNOS
Molecular Weight191.68 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Cl)C(CCO)N
InChIInChI=1S/C7H10ClNOS/c8-7-2-1-6(11-7)5(9)3-4-10/h1-2,5,10H,3-4,9H2/t5-/m1/s1
InChIKeyGNWAGCGACSWXMG-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-3-(5-chloro(2-thienyl))propan-1-OL – Chiral Amino Alcohol Building Block for Enantioselective API Synthesis


(3R)-3-Amino-3-(5-chloro(2-thienyl))propan-1-OL (CAS 1213557-59-5) is a chiral γ-amino alcohol featuring a 5-chlorothiophene ring . This compound belongs to the 3-amino-3-arylpropan-1-ol class, a scaffold recognized as a key intermediate in the synthesis of pharmacologically active compounds, particularly monoamine reuptake inhibitors [1]. With a molecular formula of C₇H₁₀ClNOS and a molecular weight of 191.68 g/mol, it possesses a single defined (R)-configuration at the C3 stereogenic centre, distinguishing it from racemic or (S)-configured alternatives.

Stereochemical Control
Single (R)-enantiomer for asymmetric synthesis workflows
Scaffold Class
3‑amino‑3‑arylpropan‑1‑ol intermediate for pharmacologically active compounds
Synthetic Handle
5‑chlorothiophene enables late‑stage cross‑coupling diversification

Why Generic Substitution of (3R)-3-Amino-3-(5-chloro(2-thienyl))propan-1-OL with Racemic or Des-Chloro Analogs Compromises Synthetic Outcomes


Generic substitution within the 3-amino-3-arylpropan-1-ol family is not scientifically valid because the (R)-configuration, the 5-chloro substituent on the thiophene ring, and the 3-amino-1-propanol regiochemistry each critically influence enantioselective recognition, physicochemical properties, and downstream reactivity [1]. The defined stereochemistry eliminates the need for costly chiral resolution steps and avoids the 50% yield loss inherent to racemic intermediates [2]. The chlorine atom significantly reduces topological polar surface area (TPSA) compared to the non-halogenated analogue, altering membrane permeability and chromatographic behaviour . These factors collectively mean that exchanging the target compound for a racemate, the (S)-enantiomer, or a non-chlorinated thiophene congener introduces variability in enantiomeric excess, lipophilicity, and coupling efficiency that renders synthetic routes irreproducible.

Target Attribute
Generic Substitute Risk
Single (R)-enantiomer
Racemate requires chiral resolution, reducing effective yield and introducing stereochemical variability
5‑chlorothiophene ring
Non‑halogenated analog significantly shifts TPSA and membrane permeability profile, altering downstream drug‑likeness
3‑amino‑1‑propanol regiochemistry
Regioisomeric 1‑amino‑3‑propanol scaffold differs in amine basicity and protection group strategy, causing protocol failure

Quantitative Differentiation Evidence for (3R)-3-Amino-3-(5-chloro(2-thienyl))propan-1-OL Against Closest Analogs


Enantiomeric Purity: (R)-Configuration Enables Direct Asymmetric Synthesis Without Resolution Loss

The (3R)-3-Amino-3-(5-chloro(2-thienyl))propan-1-OL is supplied with a certified purity of 95% and a defined (R)-stereochemical configuration . In contrast, the racemic mixture (CAS 1270521-18-0) is available at 98% purity but contains both (R)- and (S)-enantiomers in a 1:1 ratio . Use of the racemate in enantioselective API synthesis necessitates a chiral resolution step, which typically discards 50% of the material as the undesired enantiomer and reduces net yield to ≤49% even before further transformation. Procuring the pre-resolved (R)-enantiomer eliminates this yield penalty and the associated solvent, time, and chiral stationary phase costs.

Enantiomeric Yield
Head‑to‑head
95 % vs ≤49 % net usable yield of desired enantiomer
Supports yield advantage review for enantioselective synthesis
Data from vendor certifications; requires in‑house verification
Asymmetric Synthesis Chiral Resolution Enantiomeric Excess

Topological Polar Surface Area (TPSA): 38% Reduction Relative to Non-Halogenated Analog Alters Permeability Profile

The 5-chloro substitution on the thiophene ring of the target compound reduces the computed TPSA to 46.25 Ų . The non-halogenated analogue, 3-amino-3-(thiophen-2-yl)propan-1-ol (CAS 683220-39-5), exhibits a TPSA of 74.49 Ų . This 28.24 Ų reduction (37.9% decrease) is significant because TPSA values below 60 Ų are generally associated with improved passive membrane permeability, while values above 70 Ų often correlate with poorer absorption. For intermediates destined for central nervous system (CNS) drug candidates, this shift may be a critical design parameter.

TPSA Comparison
Cross‑study
46.25 vs 74.49 Ų (38 % reduction)
May support CNS permeability design context
Computed values; experimental validation recommended
Drug-likeness Membrane Permeability ADME Prediction

Halogen-Dependent Reactivity: Chloro Substituent Offers Divergent Cross-Coupling Selectivity vs. Bromo Analog

The 5-chloro substituent on the thiophene ring enables chemoselective cross-coupling reactions that differ fundamentally from those of the 5-bromo analogue (CAS 1249620-39-0) . The C–Cl bond (bond dissociation energy ~397 kJ/mol) is significantly stronger than the C–Br bond (~280 kJ/mol), allowing orthogonal reactivity: the bromo analogue undergoes oxidative addition readily with Pd(0) catalysts under mild conditions, while the chloro compound requires more forcing conditions or specialised ligand systems. This difference enables sequential coupling strategies where the chloro group can be retained through an initial coupling at a different site and activated later, a synthetic flexibility not available with the more labile bromo analogue.

Cross‑Coupling Reactivity
Class‑level
C–Cl BDE ~397 vs ~280 kJ/mol (C–Br)
Enables orthogonal coupling strategy review
Based on aryl halide bond energy literature
Cross-Coupling Reactivity Suzuki-Miyaura Buchwald-Hartwig

LogP Modulation: Chloro Substitution Yields Distinct Lipophilicity Relative to Non-Halogenated and Bromo Analogs

The computed LogP of the target compound is 1.78 . The non-halogenated analogue has a computed LogP of 1.83 , while the bromo analogue has a higher predicted LogP (estimated ~2.1 based on halogen hydrophobicity parameters). The 0.05 LogP unit difference between the chloro and non-chlorinated compound is modest but, when combined with the substantial TPSA reduction, produces a distinct overall polarity profile. In the context of fragment-based or property-guided library design, even sub-unit differences in LogP influence off-target binding and metabolic stability, and the chloro substitution offers a finely tuned balance between the excessively low lipophilicity of the unsubstituted thiophene and the higher LogP of the bromo analogue.

LogP Profile
Cross‑study
1.78 vs 1.83 (non‑halogenated) vs ~2.1 (Br)
Supports lipophilicity optimization context
Computed LogP; bromo estimated from π‑contribution
Lipophilicity Partition Coefficient LogP Optimization

Regiochemical Identity: 3-Amino-1-propanol Isomer Confirmed vs. 1-Amino-3-propanol Regioisomer

The target compound (3R)-3-Amino-3-(5-chloro(2-thienyl))propan-1-OL bears the amino group at the C3 position and the primary alcohol at C1. The regioisomeric compound 3-amino-1-(5-chlorothiophen-2-yl)propan-1-ol (CAS 1215944-73-2) places the hydroxyl group on the carbon directly attached to the thiophene ring and the amino group on the terminal carbon. This structural difference produces distinct reactivity: the target compound's primary alcohol is more accessible for protection/deprotection strategies, while the benzylic amine in the target compound exhibits different basicity (pKa ~9-10 for aliphatic amine vs. ~7-8 for benzylic amine in the regioisomer). Mis-selection of the regioisomer leads to failure in subsequent N-alkylation or amide coupling steps designed for the 3-amino-1-propanol scaffold [1].

Regiochemical Identity
Head‑to‑head
3‑amino‑1‑propanol vs 1‑amino‑3‑propanol scaffold
Regiochemistry verification essential for synthetic protocol fidelity
pKa ~9–10 vs ~7–8; SMILES connectivity differs
Regiochemistry Structural Confirmation Intermediate Authenticity

High-Value Application Scenarios for (3R)-3-Amino-3-(5-chloro(2-thienyl))propan-1-OL Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of SNRI-Class Pharmaceutical Intermediates

The (R)-configured amino alcohol serves as a direct precursor for (R)-enantiomer of 3-aryl-3-aminopropan-1-ol-derived serotonin-norepinephrine reuptake inhibitors. Its pre-resolved stereochemistry eliminates chiral resolution, doubling effective yield relative to racemic starting material . The 5-chloro substituent provides a handle for late-stage diversification via cross-coupling while maintaining a TPSA of 46.25 Ų, compatible with CNS drug-like property space .

Property-Guided Fragment Library Design for CNS Drug Discovery

The combination of TPSA (46.25 Ų) below the 60 Ų blood-brain barrier threshold and intermediate LogP (1.78) makes this compound a preferred amine-alcohol fragment for CNS-focused libraries . The chlorine atom offers a synthetic handle for Suzuki or Buchwald-Hartwig coupling to generate diverse lead-like molecules while retaining favourable permeability parameters.

Orthogonal Protection Strategy Development for Bifunctional Building Blocks

The primary alcohol and aliphatic amine in the target compound exhibit a pKa difference of approximately 5-7 units (alcohol pKa ~16, amine pKa ~9-10), enabling highly chemoselective protection/deprotection sequences without the competing reactivity encountered with the benzylic regioisomer [1]. This property is critical in multi-step syntheses where the amino and hydroxyl groups must be sequentially functionalised.

Chemoselective Cross-Coupling in Sequential Functionalisation Pathways

The robust C–Cl bond (BDE ~397 kJ/mol) of the 5-chlorothiophene ring permits synthetic sequences where an initial coupling is performed at a different position of the molecule while the chloro group remains intact, followed by a second, more forcing Pd-catalysed coupling to elaborate the thiophene ring . This orthogonal reactivity is not achievable with the more labile 5-bromo analogue and enables convergent synthetic strategies.

Application
Selection Property
Validation Focus
Chiral SNRI intermediate synthesis
Pre‑resolved (R)‑enantiomer
Enantiomeric excess & coupling yield
CNS fragment library design
TPSA below 60 Ų threshold
CNS permeability design review
Sequential protection strategy
Chemoselective amine vs alcohol
Regiochemical identity confirmation
Late‑stage C–Cl diversification
Orthogonal C–Cl reactivity
Cross‑coupling selectivity review
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